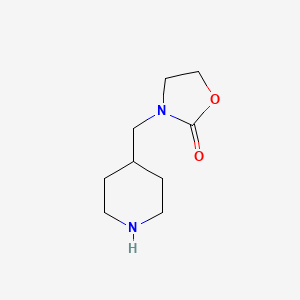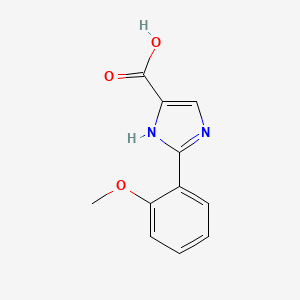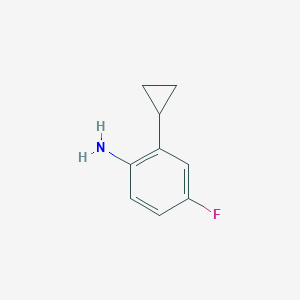
5-氯-3,7-二甲基-1-苯并呋喃-2-羧酸
描述
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
科学研究应用
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and other chemical products
作用机制
Target of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . .
Mode of Action
The mode of action of benzofuran derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
生化分析
Biochemical Properties
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor properties . The interaction of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid with these enzymes can lead to the inhibition of their catalytic activity, resulting in the suppression of cancer cell growth.
Cellular Effects
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . This modulation can lead to changes in cell function, such as the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their conformation and activity. This binding can result in the inhibition of enzyme activity, leading to downstream effects on cellular processes . Additionally, 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, maintaining their biological activity over extended periods . Degradation of the compound can lead to a decrease in its efficacy, necessitating careful consideration of storage and handling conditions in laboratory experiments.
Dosage Effects in Animal Models
The effects of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues or organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.
Metabolic Pathways
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Understanding the metabolic pathways of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and subsequent biological effects.
Subcellular Localization
The subcellular localization of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
化学反应分析
Types of Reactions
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
相似化合物的比较
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another compound used in the treatment of skin diseases.
Angelicin: Known for its antimicrobial properties.
Uniqueness
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzofuran derivatives. Its chloro and dimethyl substitutions may enhance its antimicrobial and anticancer properties .
属性
IUPAC Name |
5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSNUFGEJFBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)


![1-[(Piperidin-4-yl)methyl]imidazolidin-2-one](/img/structure/B1453896.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)


![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)

